REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([OH:9])=[C:4]([CH3:10])[CH:3]=1.[CH2:11](Cl)[CH:12]=[CH2:13]>[OH-].[Na+].C(O)(C)C>[CH2:13]([O:9][C:5]1[C:6]([CH3:8])=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[CH3:10])[CH:12]=[CH2:11] |f:2.3|
|
Name
|
|
Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)C)O)C
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 60° C. for 15 h before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with diethyl ether (300 mL, 150 mL)
|
Type
|
WASH
|
Details
|
extracts are washed with 1 N aq. NaOH (2×100 mL), 1 M aq. NaH2PO4 (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=C(C=C(C=C1C)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |